(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride
Description
BenchChem offers high-quality (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9;;/h2,4-7H,3,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLFAAFJEKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1-methyl-1h-pyrazol-4-yl moiety, have been reported to interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its target(s) through non-covalent interactions such as hydrogen bonding.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways.
Pharmacokinetics
It is known that the compound’s lipophilicity can be modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms.
Biological Activity
(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities. The presence of the methanamine group enhances its solubility and reactivity, making it a candidate for pharmacological studies.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antiparasitic Activity : Compounds with pyrazole and pyridine structures have shown efficacy against malaria parasites. For instance, derivatives with similar scaffolds have demonstrated significant activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range .
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of various enzymes, including CHK1, which is involved in the DNA damage response. In vitro studies have shown that related compounds can inhibit CHK1 with IC50 values as low as 0.4 nM .
The biological activity of (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride can be attributed to several mechanisms:
- Receptor Binding : Molecular docking studies suggest that this compound can bind effectively to target receptors such as human prostaglandin reductase (PTGR2), indicating potential anti-inflammatory properties .
- Enzyme Inhibition : The structural features allow it to interact with active sites of enzymes, potentially leading to inhibition of their activity. This has been observed in studies focusing on lysyl oxidase inhibitors, showcasing improved pharmacokinetic properties .
- Cellular Uptake : The presence of polar functional groups enhances aqueous solubility, facilitating better cellular uptake and distribution within biological systems .
Case Studies
Several studies have explored the efficacy of similar compounds in vivo and in vitro:
- Antimalarial Studies : In a mouse model infected with P. berghei, compounds structurally related to (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine dihydrochloride showed a reduction in parasitemia by approximately 30% at doses around 40 mg/kg .
- Cancer Cell Lines : The lead compound MCL1020, which shares structural similarities, demonstrated significant growth inhibition in malignant hematopathy cell lines, particularly Z-138, with an IC50 value of 0.013 μM .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
